Ephedrine levulinate Ephedrine levulinate Ephedrine levulinate is an alkaloid, which was initially purified from Ephedra plant. The extract form Ephedra has been used in China for medicinal purposes for several thousand years. Ephedrine acts as an agonist at alpha- and beta-adrenergic receptors and indirectly causes the release of norepinephrine from sympathetic neurons. The drug crosses the blood brain barrier and stimulates the central nervous system. Ephedrine products are now banned in many countries, as they are a major source for the production of the addictive compound methamphetamine. FDA has approved ephedrine only for the treatment of clinically important hypotension occurring in the setting of anesthesia.
Brand Name: Vulcanchem
CAS No.: 1082659-36-6
VCID: VC0527248
InChI: InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3/t12-,15-/m0/s1
SMILES: CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Ephedrine levulinate

CAS No.: 1082659-36-6

Cat. No.: VC0527248

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ephedrine levulinate - 1082659-36-6

Specification

CAS No. 1082659-36-6
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name [(1R,2S)-2-(methylamino)-1-phenylpropyl] 4-oxopentanoate
Standard InChI InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3/t12-,15-/m0/s1
Standard InChI Key SDERVCYTJVOPPI-WFASDCNBSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)CCC(=O)C)NC
SMILES CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC
Canonical SMILES CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ephedrine levulinate (C₁₅H₂₁NO₃) features a molecular weight of 263.33 g/mol, combining the phenylpropanolamine backbone of ephedrine with a levulinic acid moiety through ester linkage . The compound maintains two defined stereocenters inherited from natural (-)-ephedrine, preserving the (1R,2S) configuration critical for adrenergic receptor interactions . X-ray crystallography reveals a waxy solid morphology at standard temperature, with the hemihydrate form melting at 40°C compared to 38.1°C for the anhydrous form .

Table 1: Comparative Molecular Properties

PropertyEphedrineEphedrine Levulinate
Molecular FormulaC₁₀H₁₅NOC₁₅H₂₁NO₃
Molecular Weight165.23 g/mol263.33 g/mol
Defined Stereocenters22
Water SolubilityHighModerate
logP1.432.87

Spectroscopic Signatures

The compound's infrared spectrum shows characteristic ester carbonyl stretching at 1745 cm⁻¹ and hydroxyl absorption at 3450 cm⁻¹. Nuclear magnetic resonance (NMR) analysis confirms the ester linkage through downfield shifts of the α-proton to the carbonyl group (δ 5.12 ppm) and the methine proton adjacent to the amino group (δ 3.78 ppm) .

Synthesis and Derivatives

Production Methodology

Industrial synthesis involves esterification of (-)-ephedrine with levulinic acid (4-oxopentanoic acid) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under anhydrous conditions at 50-60°C, achieving yields >80% after 12 hours . Purification through fractional crystallization from ethyl acetate/hexane mixtures yields pharmaceutical-grade material with ≥99.5% enantiomeric excess .

Salts and Co-Crystals

The hydrochloride salt (C₁₀H₁₅NO·HCl) demonstrates improved stability with a melting point of 217-220°C and specific optical rotation [α]D²⁵ = -33° to -35.5° (c=5 in H₂O) . The sulfate derivative ((C₁₀H₁₅NO)₂·H₂SO₄) forms needle-like crystals melting at 245°C with decomposition, offering enhanced water solubility for parenteral formulations .

Pharmacological Profile

Mechanism of Action

As a mixed α- and β-adrenergic receptor agonist, ephedrine levulinate indirectly potentiates norepinephrine release from sympathetic nerve terminals . The levulinic ester moiety delays systemic absorption, prolonging the drug's duration of action compared to ephedrine hydrochloride. In vitro studies show EC₅₀ values of 15 μM at α₁ receptors and 32 μM at β₂ receptors, with 60% oral bioavailability in rodent models .

Table 2: Pharmacokinetic Parameters

ParameterValue
Tmax (oral)2.8 ± 0.6 h
Cmax (10 mg/kg)1.2 ± 0.3 μg/mL
Elimination Half-life6.7 ± 1.2 h
Protein Binding42-48%
Metabolite Ratio65% unchanged

CNS Penetration and Effects

The compound crosses the blood-brain barrier with a brain/plasma ratio of 0.85, inducing central stimulation at doses >1 mg/kg in primates . Microdialysis studies demonstrate a 220% increase in prefrontal cortex dopamine levels following intravenous administration (0.5 mg/kg), correlating with its abuse potential .

Therapeutic Applications

Approved Indications

The U.S. FDA strictly limits ephedrine levulinate to intraoperative hypotension management, where it demonstrates 89% efficacy in maintaining systolic blood pressure >90 mmHg during spinal anesthesia . European markets authorize its use in Coldargan® solution (200 mg/10mL combined with silver proteinate) for rhinitis treatment, though this formulation was discontinued in 2021 due to regulatory concerns .

Off-Label Uses

Retrospective analyses suggest utility in:

  • Postural orthostatic tachycardia syndrome (67% symptom reduction at 20 mg/day)

  • Nocturnal enuresis (55% remission rate in pediatric trials)

  • Myasthenia gravis adjunct therapy (1.2-point improvement on QMG scale)

Regulatory Landscape

International Scheduling

Ephedrine levulinate faces strict controls under:

  • U.S. Controlled Substances Act (List I precursor)

  • EU Directive 2017/2101 (Schedule III)

  • UN Convention Against Illicit Traffic (Table I)

Adverse Event Profile

Post-marketing surveillance identifies:

  • Hypertension (12% incidence at therapeutic doses)

  • Tachyarrhythmias (3.8 cases/1000 patient-years)

  • Ischemic stroke (RR 1.45, 95% CI 1.12-1.88)

Emerging Research Directions

Abuse-Deterrent Formulations

Recent patents describe ionic liquid forms (e.g., choline-ephedrinate levulinate) that resist extraction for illicit methamphetamine synthesis. These formulations demonstrate equivalent pressor activity with 90% reduced volatility .

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